molecular formula C15H13NO2S B3480408 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione CAS No. 432531-30-1

5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No. B3480408
CAS RN: 432531-30-1
M. Wt: 271.3 g/mol
InChI Key: ZDBVCCLULQKRKW-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as EBPT, is a compound that has been gaining attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been shown to have antioxidant properties and to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, one limitation is that it is not very soluble in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in the treatment of inflammatory diseases and cancer. Another area of interest is its potential use as a plant growth regulator. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione and to explore its potential use in materials science.

Scientific Research Applications

5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been studied for its potential use as a plant growth regulator. In materials science, 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been investigated for its potential use in the development of new materials.

properties

IUPAC Name

(5E)-5-[(4-ethylphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-3-9-16-14(17)13(19-15(16)18)10-12-7-5-11(4-2)6-8-12/h1,5-8,10H,4,9H2,2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBVCCLULQKRKW-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
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5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

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